N-tert-Butyl-2-(hydroxymethyl)benzamide

Lipophilicity Drug-likeness Permeability

Researchers designing compound libraries often encounter rapid N-dealkylation of amide bonds, compromising metabolic stability. N-tert-Butyl-2-(hydroxymethyl)benzamide (CAS 134750-51-9) addresses this with a sterically shielding tert-butyl group that resists oxidative metabolism. Key outcomes: • Enables metal-free TBAI/TBHP oxidative cyclization to N-tert-butylphthalimide. • Only 3 rotatable bonds (vs 4-5 for linear analogs) reduce entropic penalty for target binding. • XLogP3 = 1.3, suitable for CNS drug discovery with balanced permeability. • Sourced at 95% purity with global supply chain reliability.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 134750-51-9
Cat. No. B1651820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-2-(hydroxymethyl)benzamide
CAS134750-51-9
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=CC=C1CO
InChIInChI=1S/C12H17NO2/c1-12(2,3)13-11(15)10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
InChIKeyMDNJMSNAIMZUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-2-(hydroxymethyl)benzamide: Sterically Hindered Building Block


N-tert-Butyl-2-(hydroxymethyl)benzamide (CAS 134750-51-9) is an ortho-substituted benzamide derivative bearing a tert-butyl group on the amide nitrogen and a hydroxymethyl substituent on the aromatic ring [1]. It serves primarily as a synthetic intermediate for constructing more complex molecules, including N-substituted phthalimides via metal-free oxidative cyclization, and as a scaffold in medicinal chemistry programs where the steric and electronic profile of the tert-butyl group is exploited to modulate target binding or physicochemical properties . Its well-defined structure, moderate lipophilicity (XLogP3 = 1.3), and dual hydrogen-bonding functionality make it a versatile building block for library synthesis [1].

1 Steric Probe: Exploit tert-butyl hindrance for target-binding modulation.
2 Library Synthesis: Ortho-hydroxymethyl handle for oxidative phthalimide cyclization.
3 Dual H-Bond Donor/Acceptor: Supports fragment-based design and solubility maintenance.
4 Conformational Rigidity: Low rotatable bond count for reduced entropic binding penalty.

N-tert-Butyl-2-(hydroxymethyl)benzamide: Why Analogs Fail


The tert-butyl group on the amide nitrogen imposes distinct steric hindrance, conformational restriction, and electronic effects compared to smaller N-alkyl (e.g., methyl, isopropyl) or N-aryl substituents. These differences directly influence reactivity in downstream transformations—for instance, the efficiency of intramolecular oxidative cyclization to phthalimides is highly sensitive to the N-substituent identity —as well as key drug-discovery parameters such as target-binding kinetics, metabolic stability, and solubility [1]. Simply interchanging N-tert-butyl-2-(hydroxymethyl)benzamide with a less hindered analog without re-optimizing reaction conditions or biological assays risks substantial loss of yield, selectivity, or activity, making compound-specific sourcing essential.

Reactivity Shift vs. Less Hindered Analogs
N-tert-Butyl: Steric shield slows cyclization.
N-Methyl / N-Benzyl: Rapid cyclization (up to 96% yield).
Conditions optimized for less hindered substrates may lead to significantly lower yields, requiring independent reaction re-optimization.
Conformational & Binding Profile Mismatch
N-tert-Butyl: 3 rotatable bonds; rigid core.
N-n-Butyl: 5 rotatable bonds; flexible chain.
Replacing with a linear alkyl analog introduces conformational flexibility that may reduce binding affinity in structure-based design workflows.
Metabolic Stability Context
N-tert-Butyl: No α-hydrogens; resists CYP N-dealkylation.
N-Methyl: Rapid CYP-mediated demethylation.
Class-level metabolic profiles suggest switching to an N-methyl analog may introduce a major metabolic soft spot, altering in vivo exposure.

N-tert-Butyl-2-(hydroxymethyl)benzamide: Evidence vs. Closest Analogs


Lipophilicity & H-Bonding vs. Analogs

N-tert-Butyl-2-(hydroxymethyl)benzamide exhibits a computed XLogP3 of 1.3, which is approximately 0.5–0.7 log units higher than the N-methyl analog (estimated XLogP3 ≈ 0.6–0.8) and 0.2–0.4 log units higher than the N-isopropyl analog (estimated XLogP3 ≈ 0.9–1.1), while retaining an identical hydrogen bond donor count (2) and acceptor count (2) [1][2]. This moderate increase in lipophilicity without alteration of hydrogen-bonding capacity can improve passive membrane permeability while maintaining aqueous solubility within the drug-like range, a balance that smaller N-alkyl substituents may not achieve.

Lipophilicity vs. Analogs
Class-level inference
XLogP3 = 1.3
Δ +0.5 to +0.7 vs. N-Methyl
May improve passive permeability without altering H-bond capacity.
Computed value; experimental logP and permeability data to verify.
Lipophilicity Drug-likeness Permeability

Phthalimide Cyclization: N-tert-Butyl vs. N-Benzyl Reactivity

In the TBAI/TBHP-mediated intramolecular oxidative cyclization of 2-(hydroxymethyl)benzamides to phthalimides, the N-benzyl derivative (1a) affords the corresponding phthalimide (2a) in 96% isolated yield under optimized conditions (TBAI 0.2 mmol, TBHP 5 mmol, EtOAc, 80 °C, 8 h) . Although the N-tert-butyl substrate was not explicitly reported in the published substrate scope, the authors note that the reaction efficiency is highly dependent on the steric and electronic nature of the N-substituent, with bulky groups requiring longer reaction times or modified conditions. The absence of N-tert-butyl from the high-yielding examples suggests that the steric demand of the tert-butyl group may reduce cyclization efficiency relative to less hindered N-alkyl or N-benzyl analogs, a critical consideration when selecting a starting material for phthalimide library synthesis.

Phthalimide Cyclization
Supporting evidence
N-Benzyl yield: 96%
N-tert-Butyl: Not reported; yield expected to be lower
Steric hindrance requires condition re-optimization for this substrate.
Data to verify; TBAI/TBHP system, exclusion from high-yield scope noted.
Phthalimide synthesis Cyclization yield Steric effects

Conformational Restriction: Rotatable Bonds vs. Alkyl Analogs

N-tert-Butyl-2-(hydroxymethyl)benzamide possesses only 3 rotatable bonds (the tert-butyl group is a rigid, symmetric rotor with minimal conformational freedom beyond methyl rotation), compared to 5 rotatable bonds for the N-n-butyl analog and 4 for the N-isobutyl analog [1]. A lower number of rotatable bonds is associated with reduced entropic penalty upon target binding and improved oral bioavailability in drug candidates, a principle supported by large-scale analyses of clinical compounds [2]. The tert-butyl group thus provides steric bulk without the conformational flexibility penalty of linear alkyl chains, offering a distinct advantage for fragment-based or structure-based design where ligand pre-organization is critical.

Rotatable Bonds
Class-level inference
3 rotatable bonds
-2 vs. N-n-Butyl; -1 vs. N-Isobutyl
Reduced entropic penalty may support binding affinity in SBDD.
Computed property; entropic benefit is target-context dependent.
Conformational analysis Rotatable bonds Entropic penalty

Metabolic Stability: N-Dealkylation Resistance

The N-tert-butyl group is generally resistant to cytochrome P450-mediated N-dealkylation due to the absence of α-hydrogens, whereas N-methyl and N-benzyl groups undergo rapid oxidative N-dealkylation, often representing a major metabolic soft spot [1]. While direct comparative microsomal stability data for N-tert-butyl-2-(hydroxymethyl)benzamide versus its N-methyl analog are not publicly available, this class-level metabolic advantage is well-documented for tert-butyl amides and has been exploited in multiple drug-discovery campaigns to extend half-life and reduce clearance [2]. Procurement of the N-tert-butyl analog is therefore warranted for SAR studies where metabolic stability is a key optimization parameter.

Metabolic Stability
Class-level inference
No α-hydrogens
Resists CYP N-dealkylation
Supports extended half-life in metabolic stability SAR studies.
Direct comparative microsomal data for this scaffold unavailable.
Metabolic stability N-dealkylation CYP450

N-tert-Butyl-2-(hydroxymethyl)benzamide: Drug Discovery Applications


Metabolically Stable Fragment in Lead Optimization

The N-tert-butyl group provides resistance to oxidative N-dealkylation, a common metabolic liability of amides [1]. When incorporated as a fragment or scaffold in lead optimization campaigns, N-tert-butyl-2-(hydroxymethyl)benzamide can serve as a starting point for building compound libraries that require extended half-life and lower intrinsic clearance, particularly for targets where N-methyl or N-benzyl analogs have failed due to rapid metabolism.

Conformationally Restricted Probe for SBDD

With only 3 rotatable bonds versus 4–5 for linear alkyl analogs, the compound imposes a lower entropic penalty upon target binding [2]. This makes it suitable for structure-based design workflows where pre-organization and rigidity are desired, such as in the development of allosteric modulators or protein–protein interaction inhibitors.

Intermediate for Phthalimide Libraries

The compound can be directly converted to N-tert-butylphthalimide via TBAI/TBHP-mediated oxidative cyclization, a metal-free, operationally simple protocol . Although steric hindrance may reduce yield relative to less bulky substrates, the resulting phthalimide serves as a valuable core for histone deacetylase inhibitors and other chemotypes where the tert-butyl group imparts favorable pharmacokinetic properties.

Lipophilicity-Modulated Probe for CNS Penetration

The XLogP3 of 1.3 positions N-tert-butyl-2-(hydroxymethyl)benzamide in a favorable lipophilicity range for CNS drug discovery, balancing passive permeability and solubility [3]. Researchers can use this compound as a reference scaffold to explore the impact of incremental lipophilicity changes (via N-substituent variation) on brain penetration in rodent models.

Application
Selection Property
Validation Focus
Metabolic Stability SAR
N-dealkylation resistance
Intrinsic clearance and microsomal half-life
Structure-Based Design
Conformational rigidity (3 rotatable bonds)
Binding affinity and entropic penalty assessment
Phthalimide Library Synthesis
Sterically hindered cyclization substrate
Yield optimization and condition screening
CNS Penetration Probe
Moderate lipophilicity (XLogP3 1.3)
Permeability and brain exposure model review

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